Cas no 37924-90-6 (1,2-Benzisoxazole-3-methanol,5-amino-)

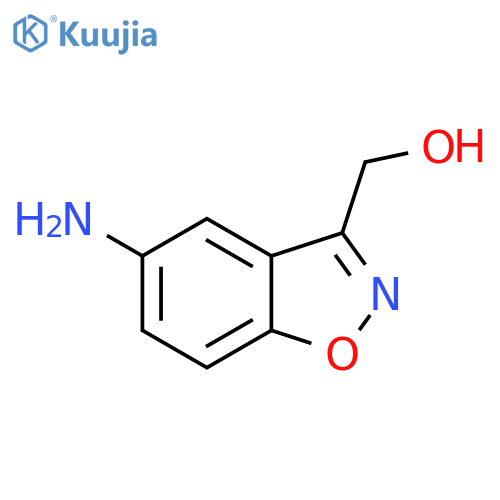

37924-90-6 structure

商品名:1,2-Benzisoxazole-3-methanol,5-amino-

1,2-Benzisoxazole-3-methanol,5-amino- 化学的及び物理的性質

名前と識別子

-

- 1,2-Benzisoxazole-3-methanol,5-amino-

- 5-Amino-3-(hydroxymethyl)-1,2-benzisoxazole

- 37924-90-6

- 5-Aminobenzo[d]isoxazole-3-methanol

- SY249570

- (5-aminobenzo[d]isoxazol-3-yl)methanol

- MFCD18804961

- AC9801

-

- インチ: InChI=1S/C8H8N2O2/c9-5-1-2-8-6(3-5)7(4-11)10-12-8/h1-3,11H,4,9H2

- InChIKey: MXCYEJRKORUHKJ-UHFFFAOYSA-N

- ほほえんだ: NC1=CC=C2C(C(=NO2)CO)=C1

計算された属性

- せいみつぶんしりょう: 164.059

- どういたいしつりょう: 164.059

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.3A^2

- 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

- PSA: 72.28000

- LogP: 1.48350

1,2-Benzisoxazole-3-methanol,5-amino- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D696987-0.25g |

5-Aminobenzo[d]isoxazole-3-methanol |

37924-90-6 | 95% | 0.25g |

$1210 | 2024-07-20 | |

| eNovation Chemicals LLC | D696987-0.25g |

5-Aminobenzo[d]isoxazole-3-methanol |

37924-90-6 | 95% | 0.25g |

$1210 | 2025-02-26 | |

| eNovation Chemicals LLC | D696987-0.25g |

5-Aminobenzo[d]isoxazole-3-methanol |

37924-90-6 | 95% | 0.25g |

$1210 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734838-250mg |

(5-Aminobenzo[d]isoxazol-3-yl)methanol |

37924-90-6 | 98% | 250mg |

¥16680.00 | 2024-05-16 |

1,2-Benzisoxazole-3-methanol,5-amino- 関連文献

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

37924-90-6 (1,2-Benzisoxazole-3-methanol,5-amino-) 関連製品

- 181144-26-3(3-Hydroxymethylbenzodisoxazole)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量